4-Benzyl-1-oxo-1lambda~5~-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1-oxo-1lambda~5~-pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. The presence of a benzyl group at the 4-position and an oxo group at the 1-position makes this compound unique and of interest in various chemical and biological research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-oxo-1lambda~5~-pyrimidine can be achieved through several methods. One common method involves the reaction of benzylamine with a suitable pyrimidine precursor under oxidative conditions. The reaction typically requires a catalyst such as palladium on carbon and an oxidizing agent like hydrogen peroxide. The reaction is carried out in a solvent such as ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-oxo-1lambda~5~-pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of benzylpyrimidine oxides.
Reduction: Formation of benzylpyrimidine alcohols.
Substitution: Formation of substituted benzylpyrimidines with various functional groups.
Scientific Research Applications
4-Benzyl-1-oxo-1lambda~5~-pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-oxo-1lambda~5~-pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The benzyl group enhances its binding affinity to target proteins, while the oxo group participates in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-1-oxo-1lambda~5~-pyridine
- 4-Benzyl-1-oxo-1lambda~5~-pyrrole
- 4-Benzyl-1-oxo-1lambda~5~-pyrazine
Uniqueness
4-Benzyl-1-oxo-1lambda~5~-pyrimidine is unique due to its specific substitution pattern and the presence of both benzyl and oxo groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
90210-60-9 |
---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-benzyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C11H10N2O/c14-13-7-6-11(12-9-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI Key |
GHIVJLMGXIGFLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=[N+](C=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.